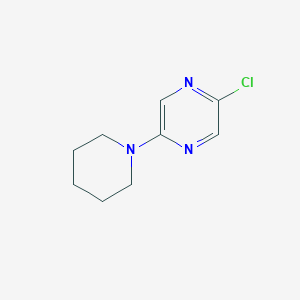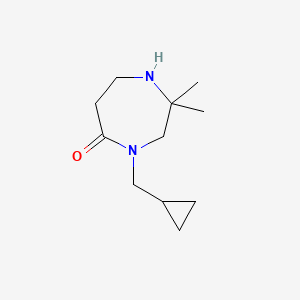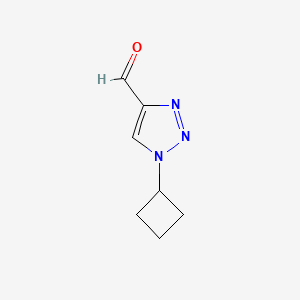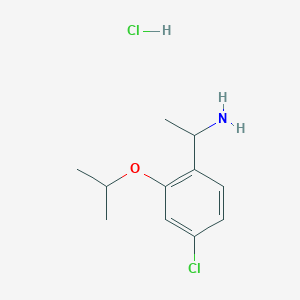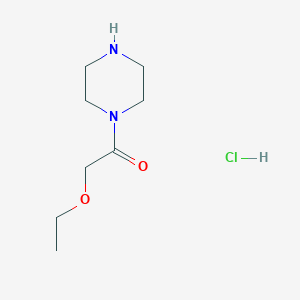
(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol
説明
“(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol” is a chemical compound that contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, attached to a 3,4-difluorobenzyl group . The benzyl group is derived from benzene, an aromatic compound .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an imidazole with a benzyl halide, such as 3,4-difluorobenzyl chloride . The nucleophilic nitrogen atom in the imidazole ring attacks the electrophilic carbon in the benzyl chloride, displacing the chloride ion and forming a new carbon-nitrogen bond .Molecular Structure Analysis
The molecular structure of “(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol” is complex due to the presence of multiple functional groups. The imidazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements. In this case, those elements are carbon and nitrogen . The 3,4-difluorobenzyl group is a benzene ring with two fluorine atoms attached at the 3rd and 4th positions .Chemical Reactions Analysis
The chemical reactions involving “(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol” would depend on the reaction conditions and the other reactants involved. The imidazole ring is a nucleophile and can react with electrophiles. The benzyl group can undergo reactions typical of aromatic compounds .科学的研究の応用
Catalysis in C-N Bond Formation
The compound's structural motif, related to imidazole-based molecules, plays a crucial role in catalysis, particularly in C-N bond formation. A study highlights the use of ruthenium(II) complexes incorporating imidazole-based ligands for C-N bond-forming reactions through a hydrogen-borrowing methodology. These complexes demonstrated high efficiency in the N-benzylation of anilines and the synthesis of various substituted quinolines, showcasing the potential of similar imidazole derivatives in homogeneous catalysis (Donthireddy et al., 2020).
N-Methylation of Amines
Imidazole derivatives are instrumental in the N-methylation of amines using methanol as both a C1 synthon and hydrogen source. The process, catalyzed by RuCl3 in a clean and cost-competitive method, demonstrates the compound's relevance in synthesizing pharmaceutical agents through late-stage functionalization. This application underscores the compound's versatility in organic synthesis and potential in pharmaceutical manufacturing (Sarki et al., 2021).
Esterification Catalyst
Research on acidic ionic liquids, which share structural features with the given compound, has found significant use in the esterification of fatty acids. These catalysts, characterized by their sulfobenzyl imidazolium hydrogensulfate structure, have demonstrated high activity in producing methyl oleate from oleic acid and methanol. The findings indicate a promising area for imidazole derivatives in biodiesel production and catalysis (Aghabarari et al., 2014).
Antimicrobial Activity
Imidazole-bearing compounds have also been explored for their antimicrobial properties. A study synthesizing novel imidazole derivatives and testing them against various microbes showed potential antimicrobial activity. This suggests a promising application of such compounds in developing new antimicrobial agents (Maheta et al., 2012).
Synthesis of Biomimetic Chelating Ligands
The synthetic pathway of imidazole derivatives, such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, reveals potential applications in creating biomimetic chelating ligands. These compounds can serve as precursors for synthesizing complex ligands with potential use in mimicking biological processes or in coordination chemistry for catalysis and material science (Gaynor et al., 2023).
Safety And Hazards
特性
IUPAC Name |
[1-[(3,4-difluorophenyl)methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c12-10-2-1-8(3-11(10)13)4-15-5-9(6-16)14-7-15/h1-3,5,7,16H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWORRPHFNQRAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=C2)CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid](/img/structure/B1531633.png)
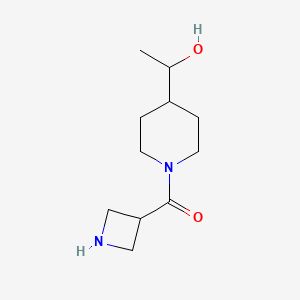
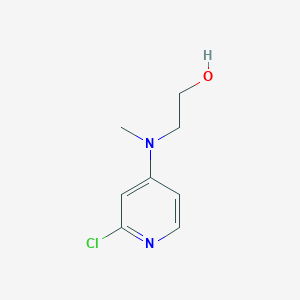
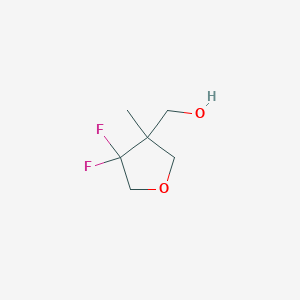



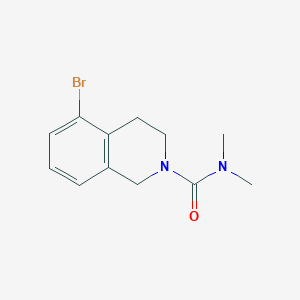
![tert-Butyl 2-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1531646.png)
